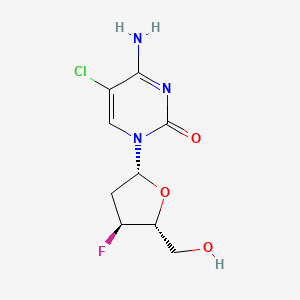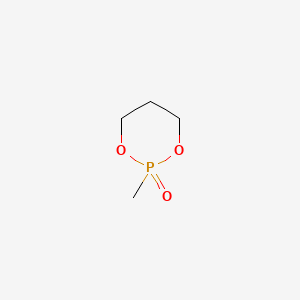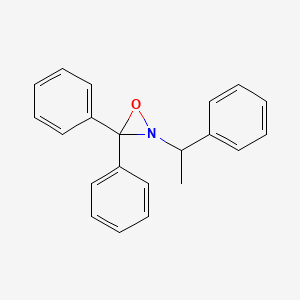
3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine is a chemical compound that belongs to the class of oxaziridines. Oxaziridines are three-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of two phenyl groups and a phenylethyl group attached to the oxaziridine ring. It is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted ketone with an amine and an oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is carefully controlled to ensure the formation of the desired oxaziridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-grade equipment to ensure consistent and high-yield production.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridinium ions.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The oxaziridine ring can undergo substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as peracids, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxaziridinium ions, while reduction can produce amines. Substitution reactions can result in a variety of substituted oxaziridines.
Wissenschaftliche Forschungsanwendungen
3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s reactivity makes it useful in studying biological oxidation and reduction processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.
Wirkmechanismus
The mechanism of action of 3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine involves its ability to undergo oxidation and reduction reactions. The compound can interact with various molecular targets, including enzymes and other proteins, through its reactive oxaziridine ring. These interactions can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Diphenyl-1,2-oxaziridine: Lacks the phenylethyl group, making it less sterically hindered.
2-Phenyl-1,2-oxaziridine: Contains only one phenyl group, resulting in different reactivity and properties.
3,3-Diphenyl-2-methyl-1,2-oxaziridine: The methyl group provides different steric and electronic effects compared to the phenylethyl group.
Uniqueness
3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine is unique due to the presence of both phenyl and phenylethyl groups, which influence its reactivity and stability. This combination of substituents makes it a valuable compound for studying various chemical and biological processes.
Eigenschaften
CAS-Nummer |
64954-02-5 |
|---|---|
Molekularformel |
C21H19NO |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
3,3-diphenyl-2-(1-phenylethyl)oxaziridine |
InChI |
InChI=1S/C21H19NO/c1-17(18-11-5-2-6-12-18)22-21(23-22,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 |
InChI-Schlüssel |
OZSZMZQRLSYNMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



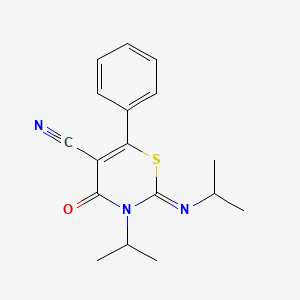
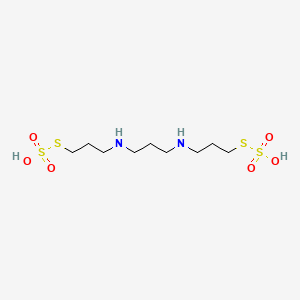

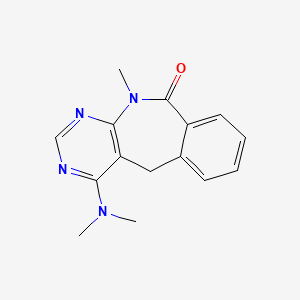
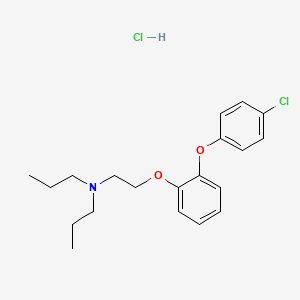
![2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12803775.png)
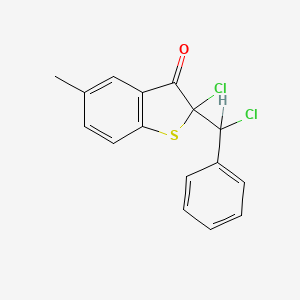

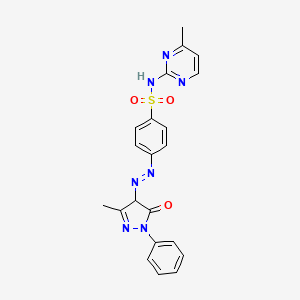
![[2-(Hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate](/img/structure/B12803798.png)

